3,3-Difluoropyrrolidine-1-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

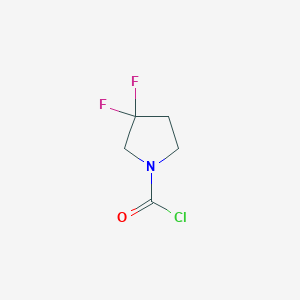

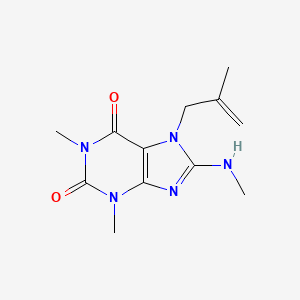

3,3-Difluoropyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1334512-01-4 . It has a molecular weight of 169.56 and its IUPAC name is 3,3-difluoropyrrolidine-1-carbonyl chloride .

Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine-1-carbonyl chloride can be represented by the InChI code: 1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 . This indicates that the molecule consists of a pyrrolidine ring with two fluorine atoms at the 3rd position and a carbonyl chloride group at the 1st position .Physical And Chemical Properties Analysis

3,3-Difluoropyrrolidine-1-carbonyl chloride has a molecular weight of 169.56 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

Palladium-Catalyzed Trifluoromethylation : The trifluoromethyl group, similar to the difluoromethyl group in 3,3-Difluoropyrrolidine-1-carbonyl chloride, plays a crucial role in pharmaceutical and agrochemical compound design due to its ability to attract electron density and influence molecular interactions. The palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows the transformation of a wide range of substrates, showing its applicability in late-stage modifications of advanced intermediates (Cho et al., 2010).

Chemistry of Carbonyl Fluoride : Carbonyl fluoride, a compound related to 3,3-Difluoropyrrolidine-1-carbonyl chloride, is a versatile intermediate in organic fluorine compounds. Its reaction with various carbonyl compounds results in the formation of gem-difluorides, indicating its potential in creating fluorine-modified organic molecules (Fawcett et al., 1962).

Enantioselective Synthesis of β-Trifluoromethyl Alcohols : The incorporation of fluorine-containing motifs, such as the trifluoromethyl group, into drug candidates is a powerful tool in pharmaceutical research. The development of nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides for the enantioselective synthesis of diverse α-trifluoromethylated ketones highlights the importance of fluorine-modified compounds in drug development (Bing‐Bing Wu et al., 2022).

Photoredox Catalysis in Fluoromethylation : The trifluoromethyl and difluoromethyl groups are important in pharmaceuticals and agrochemicals, and the development of new protocols for their incorporation into various molecular skeletons is a key area of research. Photoredox catalysis has emerged as a valuable tool for radical reactions in fluoromethylation, demonstrating the significance of these fluorinated motifs in synthetic organic chemistry (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism : The unique borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) demonstrates a novel mechanism for the synthesis of trifluoromethylated compounds, which are prevalent in pharmaceuticals. This discovery opens up new avenues for the introduction of fluorine substituents, including radioactive isotopes, in drug development (Levin et al., 2017).

特性

IUPAC Name |

3,3-difluoropyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAQWMLYMOSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropyrrolidine-1-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)

![2-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2702889.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)

amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)